1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone
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Overview
Description
1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone is a synthetic organic compound characterized by the presence of a fluorophenyl group, a sulfonyl group, an azetidine ring, and a tolyl group
Preparation Methods
The synthesis of 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl group is introduced to the azetidine ring.
Sulfonylation: The sulfonyl group is introduced through sulfonylation reactions, typically using sulfonyl chlorides and a base.
Attachment of the Tolyl Group: The final step involves the attachment of the tolyl group through Friedel-Crafts acylation or similar reactions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into smaller fragments.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition, protein binding, and other biological interactions.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorophenyl and sulfonyl groups can enhance its binding affinity and specificity, while the azetidine ring may contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone can be compared with other compounds that have similar structural features:
1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone: Similar structure but with a chlorophenyl group instead of a fluorophenyl group, which may affect its reactivity and biological activity.
1-(3-((4-Methylphenyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone: Contains a methylphenyl group, potentially altering its chemical properties and applications.
1-(3-((4-Nitrophenyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone:
The uniqueness of this compound lies in the combination of its fluorophenyl and sulfonyl groups, which confer specific chemical and biological properties that distinguish it from similar compounds.
Properties
IUPAC Name |
1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-2-(3-methylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3S/c1-13-3-2-4-14(9-13)10-18(21)20-11-17(12-20)24(22,23)16-7-5-15(19)6-8-16/h2-9,17H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KORSWNATSCPTGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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